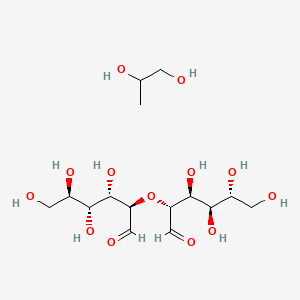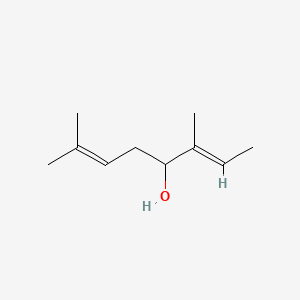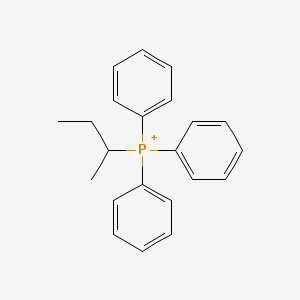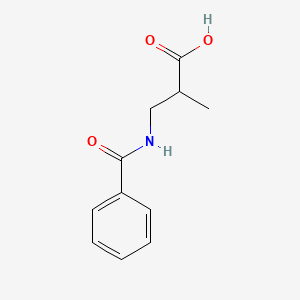
Monohydrogen (L-glutamato(2-)-N,O1)iron
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Monohydrogen (L-glutamato(2-)-N,O1)iron is a coordination compound where iron is complexed with the amino acid L-glutamate. This compound is of interest due to its potential applications in various fields, including biochemistry, medicine, and industrial processes. The iron center in this compound is coordinated by the nitrogen and oxygen atoms of the L-glutamate ligand, forming a stable complex.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Monohydrogen (L-glutamato(2-)-N,O1)iron can be synthesized through the reaction of iron salts with L-glutamate under controlled conditions. One common method involves dissolving iron(II) chloride in water and then adding an aqueous solution of L-glutamate. The reaction is typically carried out at room temperature with constant stirring to ensure complete complexation. The resulting solution is then filtered and the product is isolated by evaporation or crystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors where the reactants are continuously fed into the system. The reaction conditions, such as temperature, pH, and concentration, are carefully monitored and controlled to maximize yield and purity. The product is then purified using techniques such as filtration, centrifugation, and drying.
Analyse Des Réactions Chimiques
Types of Reactions
Monohydrogen (L-glutamato(2-)-N,O1)iron undergoes various chemical reactions, including:
Oxidation: The iron center can be oxidized from iron(II) to iron(III) under certain conditions.
Reduction: The iron center can be reduced back to iron(II) from iron(III).
Substitution: The L-glutamate ligand can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used to oxidize the iron center.
Reduction: Reducing agents such as sodium borohydride can be used to reduce the iron center.
Substitution: Ligand exchange reactions can be carried out using various ligands such as ethylenediamine or other amino acids.
Major Products Formed
Oxidation: The major product is the iron(III) complex of L-glutamate.
Reduction: The major product is the iron(II) complex of L-glutamate.
Substitution: The major products are the new iron complexes with the substituted ligands.
Applications De Recherche Scientifique
Monohydrogen (L-glutamato(2-)-N,O1)iron has several scientific research applications:
Chemistry: It is used as a model compound to study the coordination chemistry of iron with amino acids.
Biology: It is used to investigate the role of iron in biological systems, particularly in the context of iron transport and storage.
Industry: It is used in the synthesis of iron-containing materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of Monohydrogen (L-glutamato(2-)-N,O1)iron involves the coordination of the iron center with the nitrogen and oxygen atoms of the L-glutamate ligand. This coordination stabilizes the iron center and allows it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application of the compound. For example, in biological systems, the compound may interact with proteins involved in iron transport and storage.
Comparaison Avec Des Composés Similaires
Monohydrogen (L-glutamato(2-)-N,O1)iron can be compared with other iron-amino acid complexes, such as:
- Iron(II) glycine complex
- Iron(III) histidine complex
- Iron(II) cysteine complex
Uniqueness
The uniqueness of this compound lies in its specific coordination with L-glutamate, which imparts distinct chemical and biological properties. The presence of both nitrogen and oxygen donor atoms in the L-glutamate ligand provides a stable and versatile coordination environment for the iron center, making it suitable for various applications.
Propriétés
Numéro CAS |
77280-84-3 |
|---|---|
Formule moléculaire |
C5H9FeNO4+3 |
Poids moléculaire |
202.97 g/mol |
Nom IUPAC |
2-aminopentanedioic acid;iron(3+) |
InChI |
InChI=1S/C5H9NO4.Fe/c6-3(5(9)10)1-2-4(7)8;/h3H,1-2,6H2,(H,7,8)(H,9,10);/q;+3 |
Clé InChI |
LRZFGHIPHGKYER-UHFFFAOYSA-N |
SMILES canonique |
C(CC(=O)O)C(C(=O)O)N.[Fe+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


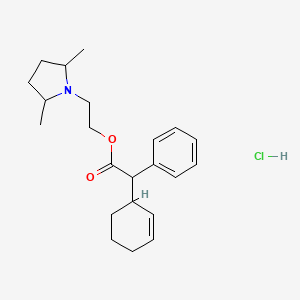
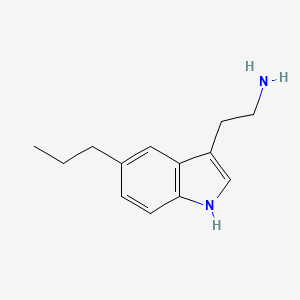
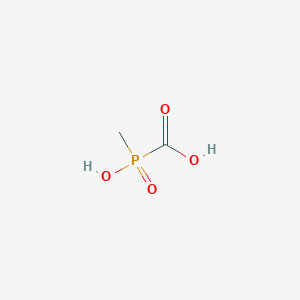
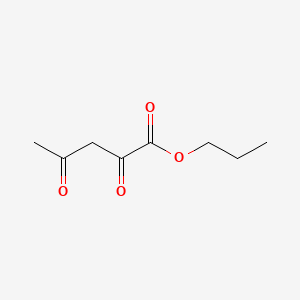

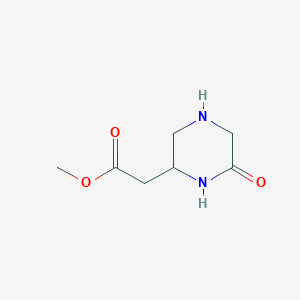
![1,3-Benzenediol, 4-[2-Methyl-7-(trifluoroMethyl)-2H-indazol-3-yl]-](/img/structure/B15175491.png)
